molecular formula C7H7F3N2 B3130995 3-(Trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole CAS No. 347361-46-0

3-(Trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

Cat. No.: B3130995
CAS No.: 347361-46-0
M. Wt: 176.14 g/mol
InChI Key: STVFXOQFVSGNKN-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is a fluorinated heterocyclic compound of high interest in modern medicinal chemistry and drug discovery. This compound features a fused cyclopentapyrazole core, a privileged scaffold in the design of bioactive molecules, strategically functionalized with a trifluoromethyl group. The incorporation of fluorine is a cornerstone strategy in drug development, as it significantly enhances key pharmaceutical properties. The presence of the trifluoromethyl group can improve metabolic stability by strengthening adjacent carbon bonds against enzymatic degradation, increase lipophilicity to enhance membrane permeability and absorption, and fine-tune the molecule's pKa, which directly influences solubility and protein-binding capabilities . Fluorinated heterocycles like this one are prevalent in many top-selling pharmaceuticals and are a rapidly growing class of compounds among recent FDA-approved drugs . As such, this compound serves as a versatile and valuable building block for researchers working in synthetic organic chemistry, particularly in the construction of more complex molecules for high-throughput biological screening. It is also highly relevant for structure-activity relationship (SAR) studies aimed at optimizing the potency and pharmacokinetic profiles of lead compounds . This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2/c8-7(9,10)6-4-2-1-3-5(4)11-12-6/h1-3H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STVFXOQFVSGNKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NN=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of trifluoromethyl-substituted hydrazones or hydrazonoyl bromides in a cycloaddition reaction with suitable dienophiles . The reaction conditions often involve the use of catalysts and controlled temperatures to ensure high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that utilize readily available starting materials and efficient catalytic systems. The use of continuous flow reactors and optimization of reaction parameters can enhance the production efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce alkyl or aryl groups at specific positions on the pyrazole ring .

Scientific Research Applications

3-(Trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Properties:

  • Boiling Point/Storage: Not explicitly reported; typically stored at low temperatures due to reactivity .
  • Synthesis: Likely synthesized via cyclocondensation of hydrazines with cyclopentanone derivatives, followed by trifluoromethylation.
  • Applications : Used in research as a building block for bioactive molecules, particularly in targeting enzymes and ion channels .

Comparison with Structural Analogs

The biological and physicochemical properties of cyclopenta[c]pyrazole derivatives are highly dependent on substituents at the 3-position. Below is a systematic comparison with key analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Data/Activity References
3-(Trifluoromethyl)-cyclopenta[c]pyrazole C₇H₇F₃N₂ 176.14 -CF₃ High lipophilicity; research applications
3-Methyl-cyclopenta[c]pyrazole (P2) C₇H₁₀N₂ 122.17 -CH₃ $^1$H NMR: δ 2.20 (s, 3H)
1,3-Dimethyl-cyclopenta[c]pyrazole C₈H₁₂N₂ 137.10 -CH₃ (N1 and C3) ROESY-confirmed regioisomer
3-(2H-Tetrazol-5-yl)-cyclopenta[c]pyrazole C₇H₈N₆ 176.18 Tetrazole Bioisostere for carboxylic acids
3-(Difluoromethyl)-cyclopenta[c]pyrazole C₇H₈F₂N₂ 158.15 -CHF₂ Lower electronegativity vs. -CF₃
Ethyl 3-carboxylate-cyclopenta[c]pyrazole C₉H₁₂N₂O₂ 180.20* -COOEt Prodrug potential; synthetic intermediate
Tetrahydropyrano[4,3-c]pyrazole analog C₇H₇F₃N₂O 192.14 -CF₃ (fused pyran) Oxygen-containing ring alters polarity

*Calculated based on molecular formula.

Substituent-Driven Property Modulations

Electron-Withdrawing Effects :

  • The -CF₃ group in the target compound increases electron withdrawal, enhancing stability and binding affinity to hydrophobic enzyme pockets compared to -CH₃ (P2) or -CHF₂ analogs .
  • The tetrazole substituent (C₇H₈N₆) acts as a carboxylic acid bioisostere, improving solubility and hydrogen-bonding capacity .

Biological Activity: Pyrazole derivatives broadly exhibit hypoglycemic, anti-inflammatory, and ion channel inhibitory activities . For example, tetrahydrocyclopenta[c]pyrazoles are reported as N-type calcium channel blockers and phosphodiesterase inhibitors .

Synthetic Utility :

  • Ethyl carboxylate derivatives serve as intermediates for further functionalization, enabling access to amides or hydrazides (e.g., 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide, CAS: 1860722-90-2) .
  • Discontinued availability of the trifluoromethyl compound () suggests synthesis or stability challenges, highlighting the importance of analogs like the difluoromethyl variant .

Spectroscopic and Structural Insights

  • NMR Data: The 3-methyl analog (P2) shows distinct $^1$H NMR signals at δ 2.20 (s, 3H) for the methyl group, while the 1,3-dimethyl derivative exhibits NOE correlations confirming regiochemistry . Trifluoromethyl groups typically cause deshielding in $^{13}$C NMR, though specific data for the target compound is lacking in the evidence.
  • Mass Spectrometry :

    • High-resolution mass spectrometry (HRMS) confirmed the molecular ion [M+H]⁺ at m/z 125.1073 for P2 .

Biological Activity

3-(Trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is a heterocyclic compound notable for its trifluoromethyl group attached to a pyrazole ring. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C7H7F3N2
  • CAS Number : 347361-46-0

The biological activity of this compound is primarily attributed to its interactions with various biochemical pathways:

  • Target Interactions : Pyrazole derivatives are known to interact with multiple biological targets, including enzymes and receptors involved in cancer progression and microbial resistance.
  • Biochemical Pathways : The compound influences pathways related to apoptosis and cell cycle regulation. For instance, studies have shown that similar pyrazole compounds induce apoptosis in cancer cells by activating caspases and disrupting microtubule organization .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For example:

  • A study on PTA-1 (a pyrazole derivative) demonstrated potent cytotoxicity against various cancer cell lines while sparing non-cancerous cells. The compound induced apoptosis through phosphatidylserine externalization and DNA fragmentation .
  • Another investigation revealed that this compound derivatives exhibited selective cytotoxicity against triple-negative breast cancer cells .

Antimicrobial Activity

Research indicates that pyrazole compounds possess antimicrobial properties:

  • Trifluoromethylated pyrazoles have been evaluated for their activity against various pathogens. A study reported that these compounds showed significant efficacy against Leishmania amazonensis and Trypanosoma cruzi, the causative agents of leishmaniasis and Chagas disease respectively .

Case Studies

StudyFindings
Study on PTA-1Induced apoptosis in cancer cells; low cytotoxicity to non-cancerous cells; disrupted microtubule organization .
Antiparasitic ActivityDemonstrated significant activity against Leishmania and Trypanosoma species; structure-activity relationship indicated that bulky groups enhance efficacy .

Synthesis and Applications

The synthesis of this compound typically involves cyclization reactions using trifluoromethyl-substituted hydrazones or hydrazonoyl bromides. This compound serves as a versatile building block in drug discovery due to its diverse biological properties.

Q & A

Q. What are the key synthetic routes for 3-(Trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole?

The synthesis typically involves multi-step reactions, including:

  • Condensation reactions between trifluoromethylenaminones and monosubstituted hydrazines to form the pyrazole core .
  • Functionalization steps to introduce the trifluoromethyl group, often via nucleophilic substitution or fluorination reagents .
  • Cyclization under controlled conditions (e.g., acid catalysis) to form the fused cyclopentane ring . Methodological Note: Optimize reaction parameters (solvent polarity, temperature) to enhance regioselectivity and minimize side products .

Q. How is the structural integrity of the compound confirmed during synthesis?

Analytical techniques include:

  • NMR spectroscopy (¹H/¹³C/¹⁹F) to verify substituent positions and ring fusion .
  • X-ray crystallography for precise bond-length and angle measurements, critical for confirming fused-ring geometry .
  • HPLC-MS to assess purity (>95% required for pharmacological studies) . Example: A 2025 study resolved ambiguous stereochemistry in a related pyrazole derivative using NOESY NMR .

Q. What role does the trifluoromethyl group play in the compound’s reactivity and bioactivity?

The trifluoromethyl group:

  • Enhances lipophilicity , improving membrane permeability (logP increased by ~0.5–1.0 units compared to non-fluorinated analogs) .
  • Stabilizes electron-deficient regions via inductive effects, influencing binding to hydrophobic enzyme pockets .
  • Reduces metabolic degradation due to C-F bond strength, as shown in microsomal stability assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Key strategies:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) favor cyclization, while THF improves solubility of intermediates .
  • Temperature control : Maintain 60–80°C during cyclization to avoid decomposition .
  • Catalyst screening : Use Pd/C or Au nanoparticles for selective trifluoromethylation, achieving yields up to 85% . Data Example: A 2012 study achieved 78% yield by replacing HCl with acetic acid in the final cyclization step .

Q. How can discrepancies in biological activity data across studies be addressed?

Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) to reduce false positives .
  • Structural analogs : Compare activity of 3-(trifluoromethyl) derivatives with non-fluorinated or chloro-substituted analogs (Table 1) .
SubstituentIC₅₀ (μM)LogPMetabolic Stability (t₁/₂, min)
-CF₃0.122.845
-Cl0.452.122
-H1.201.512
Table 1: Comparative data for substituent effects on bioactivity .

Q. What computational methods elucidate the compound’s mechanism of action?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses with targets like COX-2 or kinases .
  • MD simulations : Analyze ligand-receptor stability over 100-ns trajectories to identify critical interactions (e.g., π-stacking with Phe residues) .
  • QSAR modeling : Correlate trifluoromethyl position with inhibitory potency using Hammett constants .

Q. How can derivatives be designed to enhance pharmacological profiles?

  • Bioisosteric replacement : Substitute the cyclopentane ring with oxabicyclo[2.2.1]heptane to improve solubility .
  • Hybridization : Fuse with triazole or thiadiazole moieties to target dual enzymes (e.g., EGFR and VEGFR2) .
  • Prodrug strategies : Introduce ester groups (e.g., ethyl carboxylate) for controlled release in vivo .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(Trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

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